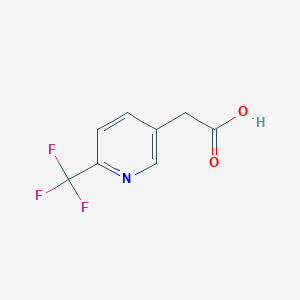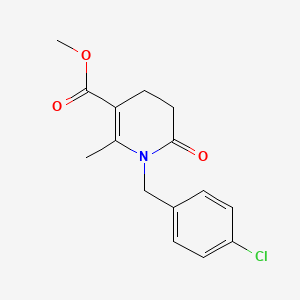
Methyl 1-(4-chlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of an organic compound usually includes its molecular formula, structural formula, and the functional groups present in the molecule .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Catalyzed Annulation in Organic Synthesis The compound plays a role in phosphine-catalyzed [4 + 2] annulation, acting with N-tosylimines to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process is significant for its high yields, complete regioselectivity, and the potential for expanding the scope of reactions by employing different substrates (Zhu et al., 2003).
Synthesis of Derivative Compounds The compound is involved in the synthesis of various heterocyclic derivatives, including Pyrrolo- and Furo-1,4-dihydropyridine Derivatives, showcasing the compound's utility in creating structurally diverse molecules (Matsuo et al., 2005).
Characterization and NMR Analysis In the realm of structural characterization, the compound's derivatives have been used to explore the one‐bond chlorine‐isotope effect in 13C NMR, providing valuable tools for solving structural problems in chlorinated compounds (Irvine et al., 2008).
Ultrasound Irradiation in Synthesis The compound's derivatives have been synthesized using both thermal and ultrasound irradiation methods, indicating the compound's adaptability in various synthetic processes (Thirumalai et al., 2006).
Biological and Pharmacological Applications
Anticonvulsant Activity and Hydrogen Bonding The compound's derivatives have been examined for their anticonvulsant activity and hydrogen bonding patterns in crystal structures, providing insights into their potential therapeutic applications (Kubicki et al., 2000).
Potential Calcium-Channel Antagonist Activity Some derivatives of the compound have been identified with potential calcium-channel antagonist activity, highlighting its relevance in cardiovascular research (Linden et al., 2011).
Antimicrobial Activity The compound's framework has been utilized in the synthesis of novel derivatives with promising antimicrobial activity, demonstrating its importance in the development of new antibacterial and antifungal agents (Shastri & Post, 2019).
Safety And Hazards
特性
IUPAC Name |
methyl 1-[(4-chlorophenyl)methyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-10-13(15(19)20-2)7-8-14(18)17(10)9-11-3-5-12(16)6-4-11/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYUWPOLWQZNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC(=O)N1CC2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-chlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

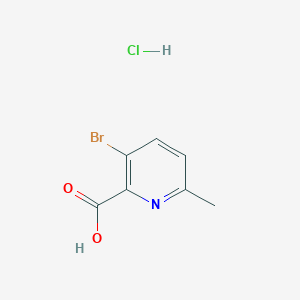
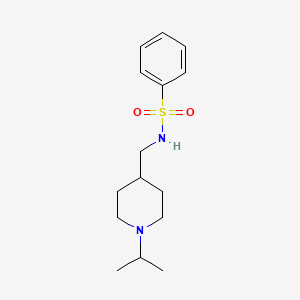
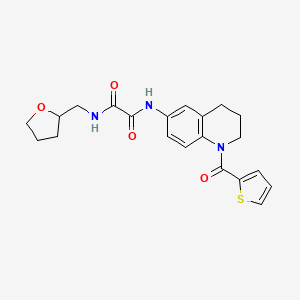
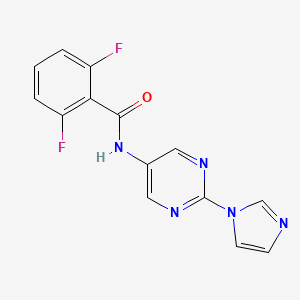
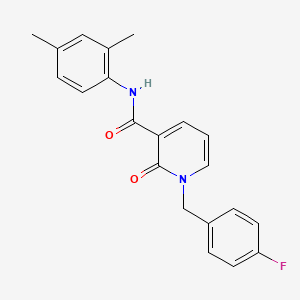
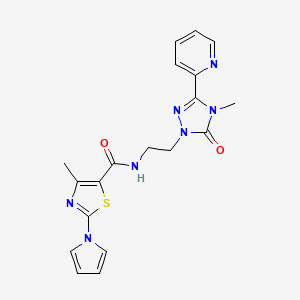
![Tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B2608293.png)


![(2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B2608296.png)
